2-[Benzyl(methyl)amino]-1,3-thiazole-5-carbaldehyde
Overview
Description
Synthesis Analysis
While there is no direct information available on the synthesis of “2-[Benzyl(methyl)amino]-1,3-thiazole-5-carbaldehyde”, it is known that thiazoles are an important class of bicyclic heterocycles that play a key role in the design of biologically active compounds . The synthesis of thiazole derivatives has been a subject of interest in recent years .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C12H12N2OS . The InChI code for this compound is 1S/C12H12N2OS/c1-14(8-10-5-3-2-4-6-10)12-13-7-11(9-15)16-12/h2-7,9H,8H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 232.31 . The InChI code for this compound is 1S/C12H12N2OS/c1-14(8-10-5-3-2-4-6-10)12-13-7-11(9-15)16-12/h2-7,9H,8H2,1H3 .Scientific Research Applications
Synthesis Techniques and Applications
Preparation of Benzoheterocyclic Carbaldehydes : This research demonstrates the preparation of benzoheterocyclic carbaldehydes, including the 2-amino-substituted benzothiazole series. The study outlines a process involving free radical halogenation followed by a conversion to the aldehyde functionality, highlighting the compound's utility in synthesizing structurally complex molecules for further chemical exploration (Luzzio & Wlodarczyk, 2009).
Synthesis and Properties of Thiazole Derivatives : Another study explores the synthesis and characterization of thiazole derivatives with potential applications in extracting α-amino acids from aqueous phases. This showcases the compound's relevance in separation sciences and analytical chemistry (Prokhorova et al., 2010).
N,N-Disubstituted 2-Aminothiazole-5-Carbaldehydes : Investigating the structural features of N,N-disubstituted 2-aminothiazoles, this research contributes to our understanding of the molecular conformation and electronic interactions within these compounds, underlining their significance in the development of pharmaceuticals and materials science (Gillon et al., 1983).
Antibacterial Activity of Thiazole Derivatives : Highlighting the medicinal chemistry application, this study synthesizes thiazole derivatives to evaluate their antibacterial properties, pointing to the potential use of these compounds in developing new antimicrobial agents (Al Dulaimy et al., 2017).
Advanced Applications in Drug Discovery
Microwave-Assisted Synthesis : Research into the microwave-assisted synthesis of novel functionalized hydantoin derivatives demonstrates the efficiency and innovation in synthetic methodologies that compounds like 2-[Benzyl(methyl)amino]-1,3-thiazole-5-carbaldehyde can inspire, facilitating the rapid development of novel drug candidates (Kamila et al., 2011).
Multi-Component Reaction Synthesis : A novel one-pot, multi-component reaction for the synthesis of fully substituted 5-amino-4-carboxamidthiazoles showcases the versatility of thiazole derivatives in constructing complex molecules with potential pharmaceutical applications, underscoring the importance of such compounds in streamlining drug discovery processes (Childers et al., 2013).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is known for its aromaticity, which allows for various reactions such as donor-acceptor, nucleophilic, and oxidation reactions . This suggests that the compound could interact with its targets through these types of chemical reactions.
Biochemical Pathways
Molecules containing a thiazole ring can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been found to have diverse biological activities , suggesting that the compound could have a range of effects at the molecular and cellular level.
Properties
IUPAC Name |
2-[benzyl(methyl)amino]-1,3-thiazole-5-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-14(8-10-5-3-2-4-6-10)12-13-7-11(9-15)16-12/h2-7,9H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEILTBYBXMGNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC=C(S2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332225 | |
Record name | 2-[benzyl(methyl)amino]-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101332225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819038 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866149-82-8 | |
Record name | 2-[benzyl(methyl)amino]-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101332225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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